Cas no 880095-75-0 (N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine)

N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine is a specialized sulfonamide derivative featuring a beta-alanine moiety linked to a substituted indole scaffold. This compound is of interest in medicinal chemistry due to its potential as a synthetic intermediate or pharmacophore in drug discovery. The acetyl and methyl groups on the dihydroindole ring enhance stability, while the sulfonyl bridge improves reactivity for further functionalization. Its structural features suggest utility in designing enzyme inhibitors or receptor modulators, particularly in targeting neurological or inflammatory pathways. The beta-alanine component may contribute to improved solubility and bioavailability, making it a versatile building block for bioactive molecule development.
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine structure
880095-75-0 structure
Product Name:N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine
CAS No:880095-75-0
MF:C14H18N2O5S
MW:326.368122577667
CID:5095337
Update Time:2025-10-29

N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine Chemical and Physical Properties

Names and Identifiers

    • β-Alanine, N-[(1-acetyl-2,3-dihydro-2-methyl-1H-indol-5-yl)sulfonyl]-
    • N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine
    • Inchi: 1S/C14H18N2O5S/c1-9-7-11-8-12(3-4-13(11)16(9)10(2)17)22(20,21)15-6-5-14(18)19/h3-4,8-9,15H,5-7H2,1-2H3,(H,18,19)
    • InChI Key: PPOFQRCXPHMSQM-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCNS(C1C=CC2=C(C=1)CC(C)N2C(C)=O)(=O)=O

Experimental Properties

  • Density: 1.365±0.06 g/cm3(Predicted)
  • Boiling Point: 638.8±65.0 °C(Predicted)
  • pka: 4.18±0.10(Predicted)

N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine Pricemore >>

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880095-75-0 >95%
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880095-75-0 >95%
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Additional information on N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine

N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine (CAS No. 880095-75-0): A Comprehensive Overview

N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine (CAS No. 880095-75-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as N-(1-acetyl-2-methylindolin-5-ylsulfonyl)-beta-alanine, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.

The chemical structure of N-(1-acetyl-2-methylindolin-5-ylsulfonyl)-beta-alanine is notable for its combination of an indoline scaffold and a beta-alanine moiety. The indoline core, a six-membered nitrogen-containing ring fused to a benzene ring, is a common motif in many biologically active compounds due to its ability to interact with various biological targets. The acetyl and methyl substituents on the indoline ring further enhance the compound's lipophilicity and stability, making it an attractive candidate for drug development.

The synthesis of N-(1-acetyl-2-methylindolin-5-ylsulfonyl)-beta-alanine typically involves a multi-step process. One common approach is to start with the synthesis of the indoline core, followed by the introduction of the acetyl and methyl groups. The sulfonyl group is then introduced through a sulfonation reaction, and finally, the beta-alanine moiety is attached via an amide bond formation. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its potential commercialization.

In terms of biological activity, N-(1-acetyl-2-methylindolin-5-ylsulfonyl)-beta-alanine has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders such as diabetes and obesity. Additionally, studies have explored its anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological effects of N-(1-acetyl-2-methylindolin-5-ylsulfonyl)-beta-alanine on adipocyte differentiation and glucose metabolism. The results indicated that this compound effectively inhibited adipogenesis and improved insulin sensitivity in adipocytes, highlighting its potential as a therapeutic agent for metabolic disorders. Another study published in the European Journal of Pharmacology in 2022 explored its anti-inflammatory effects in an animal model of rheumatoid arthritis. The findings showed that treatment with this compound significantly reduced inflammation and joint damage, providing further evidence of its therapeutic potential.

Beyond its direct biological activities, N-(1-acetyl-2-methylindolin-5-ylsulfonyl)-beta-alanine has also been studied for its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Research has shown that it can inhibit the activation of certain kinases and transcription factors, which are key regulators of cellular processes such as cell growth and survival. This property makes it a valuable tool for understanding the molecular mechanisms underlying various diseases and developing targeted therapies.

In conclusion, N-(1-acetyl-2-methylindolin-5-ylsulfonyl)-beta-alanine (CAS No. 880095-75-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, positions it as a promising candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, contributing to the advancement of drug discovery and development in the field.

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